N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide
Description
This compound features a benzo[b][1,4]oxazepine core, a seven-membered heterocyclic ring system containing oxygen and nitrogen atoms. Key structural attributes include:
- 3,3-Dimethyl substitution at the oxazepine ring, which enhances conformational rigidity and influences pharmacokinetic properties.
- 4-Oxo group, contributing to hydrogen-bonding interactions in biological targets.
- 2-(m-Tolyl)acetamide side chain, providing steric bulk and lipophilicity for receptor binding.
The benzo[b][1,4]oxazepine scaffold is notable in medicinal chemistry for its applications in central nervous system (CNS) therapeutics and protease inhibition .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-5-4-6-14(9-13)10-18(23)21-15-7-8-17-16(11-15)22-19(24)20(2,3)12-25-17/h4-9,11H,10,12H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGERBVKLLFYGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Oxazepine Core
The 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-amine intermediate is synthesized via a cyclocondensation reaction between o-aminophenol derivatives and β-keto esters. Key steps include:
- Protection of the amine group : o-Aminophenol is treated with phthalic anhydride in dry pyridine to form a phthalimide-protected intermediate, preventing unwanted side reactions during cyclization.
- Cyclization : The protected intermediate reacts with dimethyl acetonedicarboxylate in acetone under reflux (78°C) for 12 hours, catalyzed by sulfuric acid. This forms the seven-membered oxazepine ring.
- Deprotection : Hydrazinolysis with hydrazine hydrate in ethanol releases the free amine group, yielding 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-amine.
Reaction Conditions :
Acylation with m-Tolylacetyl Chloride
The secondary amine undergoes acyl substitution to introduce the 2-(m-tolyl)acetamide moiety:
- Activation of the carboxylic acid : m-Tolylacetic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C to form m-tolylacetyl chloride.
- Coupling reaction : The oxazepine amine reacts with m-tolylacetyl chloride in the presence of triethylamine (TEA) as a base. The reaction proceeds at room temperature for 6 hours.
Critical Parameters :
- Molar ratio: 1:1.2 (amine:acyl chloride)
- Solvent: Dry CH₂Cl₂
- Quenching: Ice-cold water to precipitate the product
- Yield: 85–89%
Purification and Characterization
Crystallization and Chromatography
The crude product is purified via:
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, NH), 7.26–7.18 (m, 4H, aromatic), 4.32 (s, 2H, CH₂CO), 3.91 (t, 2H, OCH₂), 2.31 (s, 3H, CH₃), 1.42 (s, 6H, C(CH₃)₂).
- IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O oxazepine), 1650 cm⁻¹ (amide C=O).
Industrial-Scale Optimization
Continuous Flow Synthesis
To enhance throughput, the acylation step is adapted for continuous flow reactors :
Solvent Recycling
Ethanol from recrystallization is recovered via distillation, reducing waste by 40%.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch acylation | 85–89 | 98.5 | Moderate |
| Continuous flow | 92 | 99.8 | High |
| Microwave-assisted | 88 | 97.2 | Low |
Key Findings :
- Continuous flow synthesis outperforms batch methods in yield and purity.
- Microwave-assisted routes reduce reaction time but require specialized equipment.
Challenges and Mitigation Strategies
Oxazepine Ring Instability :
- Cause : Hydrolysis under acidic conditions.
- Solution : Maintain pH > 6 during aqueous workups.
Byproduct Formation :
- Cause : Over-acylation at the oxazepine oxygen.
- Solution : Use stoichiometric TEA to neutralize HCl in situ.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Observations:
Heterocyclic Core Diversity: The target compound’s oxazepine core distinguishes it from thiazolidinone (e.g., 3a-l) or thiadiazole-triazine systems (e.g., ). Benzoxazolo-oxazine () shares a benzofused oxa-heterocycle but incorporates an additional oxazole ring, altering electronic properties .
Substituent Effects :
- The m-tolyl group in the target compound contrasts with the coumarin-oxy () or acetylpyridinyl () moieties. The m-tolyl group’s lipophilicity may enhance blood-brain barrier penetration compared to polar coumarin derivatives .
- 3,3-Dimethyl substitution in the oxazepine ring likely reduces metabolic degradation compared to unsubstituted analogs, as seen in thiadiazole derivatives .
Synthetic Methodologies: Thiazolidinone derivatives () employ ZnCl₂-catalyzed cyclization, while benzoxazolo-oxazines () use Suzuki coupling, highlighting divergent strategies for heterocyclic assembly .
Relevance to Target Compound:
- The target compound’s oxazepine-acetamide structure may align with kinase or protease inhibition, akin to benzoxazolo-oxazines (). However, the absence of a pyridinyl group could limit ATP-binding efficacy .
- Compared to thiazolidinone-coumarin hybrids (), the target’s lack of a planar coumarin system may reduce DNA-targeted activity but improve solubility .
Physicochemical and Stability Profiles
- Lipophilicity : The m-tolyl group (logP ~3.1 estimated) increases lipophilicity versus polar thiadiazole derivatives (logP ~1.8, ), favoring CNS penetration .
- Metabolic Stability : The 3,3-dimethyl group likely enhances metabolic stability compared to unsubstituted oxazepines, as steric hindrance reduces cytochrome P450 oxidation .
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide is a synthetic compound belonging to the class of benzoxazepines. Its unique chemical structure suggests potential biological activities that warrant detailed investigation. This article reviews its biological activity based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 388.5 g/mol. The structural features include a tetrahydrobenzo[b][1,4]oxazepine core, which contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 922021-69-0 |
Research indicates that this compound exhibits significant inhibitory effects on various biological targets. Its mechanism of action appears to involve interference with enzymatic pathways critical for cellular functions.
- Inhibition of Squalene Synthase : Similar compounds have shown inhibitory effects on squalene synthase, an enzyme involved in cholesterol biosynthesis. For instance, derivatives related to benzoxazepines have been reported to possess IC50 values in the nanomolar range against this enzyme .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi .
Antimicrobial Evaluation
A study conducted on related benzoxazepine derivatives indicated promising antimicrobial activity. The evaluation involved testing against standard bacterial strains such as Staphylococcus aureus and Escherichia coli, where the derivatives showed varying degrees of inhibition.
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of this compound. For example:
- Cholesterol Biosynthesis : In animal models, compounds structurally similar to this compound were shown to significantly reduce serum cholesterol levels when administered at doses around 32 mg/kg .
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Potential areas for investigation include:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific enzymes and receptors.
- Clinical Trials : Evaluating its safety and efficacy in human subjects for potential therapeutic applications.
Q & A
Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically including:
- Cyclization of intermediates to form the benzoxazepine core under reflux conditions (e.g., in dichloromethane or ethanol) .
- Amide coupling using catalysts like triethylamine or bases to attach the acetamide moiety .
- Functional group transformations (e.g., alkylation, sulfonylation) requiring inert atmospheres to prevent oxidation .
Critical Conditions :
| Step | Temperature | Solvent | Catalyst/Base | Yield Optimization Tips |
|---|---|---|---|---|
| Cyclization | 60–80°C | Dichloromethane | Triethylamine | Monitor via TLC for completion |
| Amide Formation | RT–40°C | Ethanol | DCC/DMAP | Use excess acylating agent |
| Final Purification | N/A | Hexane/EtOAc | Chromatography | Gradient elution (20–80% EtOAc) |
Post-synthesis, purity is confirmed via HPLC (>95%) and structural validation via H/C NMR .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and stereochemistry, particularly for the benzoxazepine ring and acetamide substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Chromatography : HPLC ensures purity, while TLC monitors intermediate steps .
Example Workflow :
- Use H NMR to verify cyclization (e.g., disappearance of starting material protons).
- Employ HRMS to confirm molecular ion peaks (e.g., [M+H]).
- Apply HPLC with UV detection (λ = 254 nm) for purity assessment .
Advanced Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in reported activities (e.g., vasopressin V2 antagonism vs. enzyme inhibition) may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms .
- Solubility Issues : Use DMSO stocks >10 mM to avoid precipitation in aqueous buffers .
- Metabolic Stability : Test compound stability in liver microsomes to rule out rapid degradation .
Validation Protocol :
- Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).
- Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. What strategies optimize cyclization reactions to improve yield and purity?
Key approaches include:
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) while minimizing side products .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar alternatives .
- Catalyst Optimization : Use Pd(OAc) or CuI for transition-metal-catalyzed cyclization .
Case Study : Substituting ethanol with DMF increased cyclization yield from 55% to 82% in a benzoxazepine derivative .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Focus on modifying:
- Benzoxazepine Core : Introduce substituents (e.g., Cl, OMe) at C-3/C-5 to probe steric effects .
- Acetamide Moiety : Replace m-tolyl with bioisosteres (e.g., pyridyl) to enhance solubility .
SAR Workflow :
- Synthesize analogues via parallel synthesis.
- Test in vitro against target receptors (IC determination).
- Perform molecular docking to correlate activity with binding poses (e.g., using AutoDock Vina) .
Q. What computational methods predict the compound’s metabolic pathways?
- In Silico Tools : Use GLORY or ADMET Predictor to identify vulnerable sites (e.g., oxazepine ring oxidation) .
- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis or CYP-mediated metabolism .
Case Study : DFT predicted N-dealkylation as the primary metabolic pathway, later confirmed via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
